

Application Notes and Protocols for EPI-001 in In Vitro Cell Culture

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Compound of Interest

Compound Name: EPI-001

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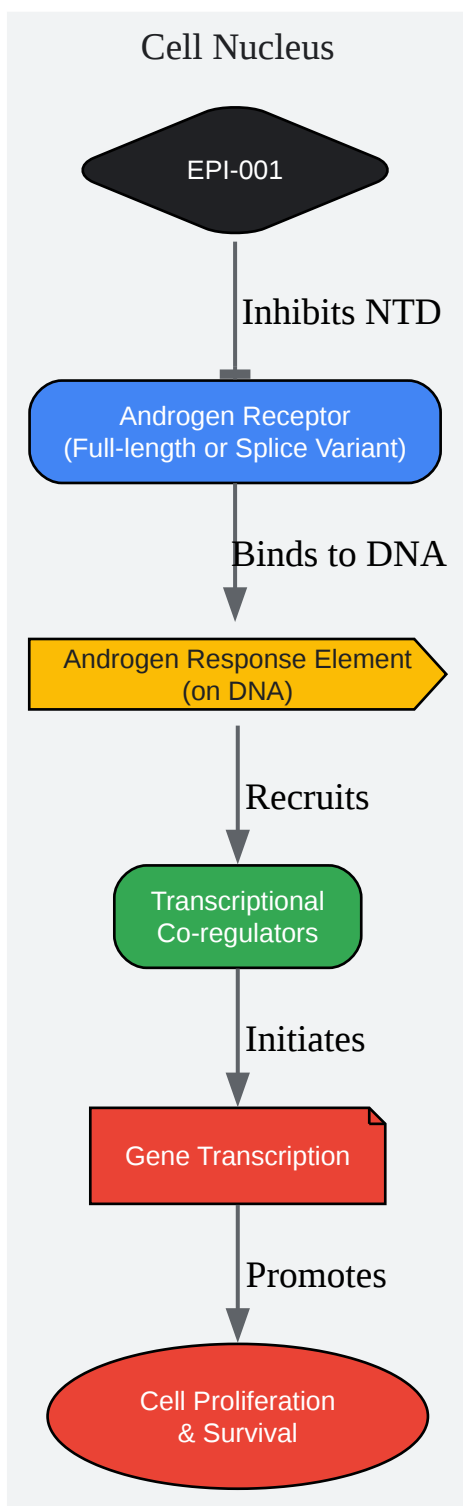
Introduction

EPI-001 is an experimental therapeutic agent that represents a novel approach to treating castration-resistant prostate cancer (CRPC). Unlike conventional anti-androgen therapies that target the ligand-binding domain (LBD) of the androgen receptor (AR), **EPI-001** is a first-in-class drug that specifically targets the N-terminal domain (NTD) of the AR.^{[1][2]} This unique mechanism of action allows **EPI-001** to inhibit the transcriptional activity of both full-length AR and constitutively active AR splice variants, such as AR-V7, which lack the LBD and are a common mechanism of resistance to current therapies.^{[1][2][3][4]} **EPI-001** binds covalently to the Activation Function-1 (AF-1) region within the NTD, thereby blocking the protein-protein interactions necessary for AR-mediated gene transcription.^{[1][2]} These application notes provide detailed protocols for the in vitro evaluation of **EPI-001**'s effects on prostate cancer cell lines.

Mechanism of Action: Targeting the AR N-Terminal Domain

EPI-001 disrupts the transcriptional activity of the androgen receptor by binding to its N-terminal domain. This interaction inhibits the recruitment of essential co-regulators, ultimately leading to a downstream suppression of AR target gene expression and a reduction in tumor

cell proliferation. A key advantage of **EPI-001** is its ability to inhibit AR splice variants that are resistant to conventional therapies targeting the ligand-binding domain.



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References

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